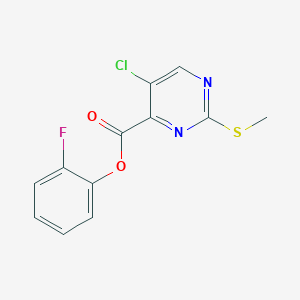

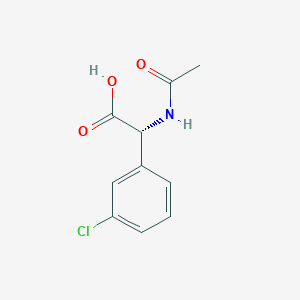

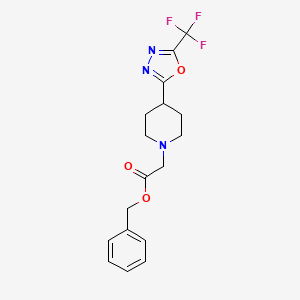

![molecular formula C22H20N2O4S B2478789 4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922137-66-4](/img/structure/B2478789.png)

4-isopropyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of dibenzo[b,f][1,4]thiazepine . It is used in scientific research due to its versatility, which allows for diverse applications and enhances studies in various fields.

Synthesis Analysis

The synthesis of this compound involves a series of reactions. The patent WO2015017412A1 provides methods of synthesizing compounds of this formula . Another method involves treating a substituted methyl 10,11-dihydrodibenzo[b,f][1,4]thiazepin-3(or 7)-carboxylate with a solution of stannous chloride in ether saturated with hydrogen chloride gas .Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]thiazepine core. The variables R1-R4, n, and L in the formula are defined in the patent .Scientific Research Applications

Enantioselective Catalysis:

- Catalytic enantioselective aza-Reformatsky reactions have been conducted with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives with excellent yields and high enantioselectivities. The process involves the use of diaryl prolinol as the chiral ligand and Me2Zn as the zinc source (Munck et al., 2017).

Synthesis of Benzo-Fused N-Heterocycles:

- A biomass-involved strategy has been established for the synthesis of novel and diversified benzo-fused N-heterocycles, including N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones. This process involves N-arylation reactions and subsequent chemo- and regio-selective intramolecular transformations (Zhang et al., 2015).

Asymmetric Alkynylation:

- Asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been achieved using a combination of chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active derivatives containing a carbon-carbon triple bond with significant enantioselectivities (Ren et al., 2014).

Photodynamic Therapy Applications:

- New zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have been synthesized. These compounds exhibit significant properties such as high singlet oxygen quantum yield, making them potentially useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).

Novel Derivatives Synthesis:

- Novel derivatives of [1,4]benzoxazinone have been synthesized, showcasing the versatility of reactions involving dibenzo[b,f][1,4]oxazepines and related compounds (Guguloth, 2021).

Microwave-Assisted Annulation:

- Microwave-assisted annulation processes have been utilized to generate pentacyclic benzo-δ-phospholactams from cyclic imine dibenzo[b,f][1,4]oxazepines, demonstrating the efficiency of modern synthetic techniques in the manipulation of these compounds (Luo & Xu, 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in various neurological processes such as motor control, cognition, and reward.

Mode of Action

The compound acts as a selective inhibitor of the Dopamine D2 receptor . It binds to the receptor and inhibits its activity, leading to changes in the neurological processes controlled by this receptor.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its predicted pKa of 4.24 could influence its distribution and excretion.

Result of Action

The inhibition of the Dopamine D2 receptor by this compound can lead to changes at the molecular and cellular level. These changes can potentially alleviate symptoms of disorders related to the dopaminergic pathways, such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Future Directions

properties

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-14(2)15-7-10-17(11-8-15)29(26,27)24-16-9-12-20-18(13-16)22(25)23-19-5-3-4-6-21(19)28-20/h3-14,24H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUVGEZZUFGBHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

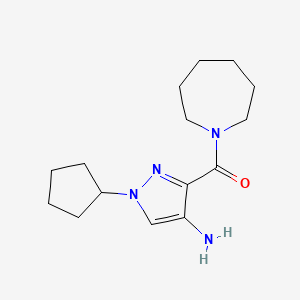

![Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2478707.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2478710.png)

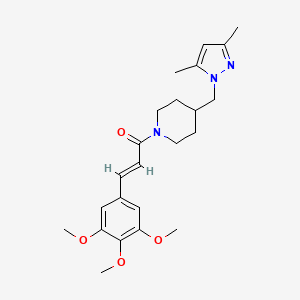

![(2-(4-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2478713.png)

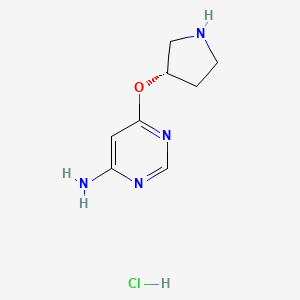

![1-benzyl-7-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2478720.png)